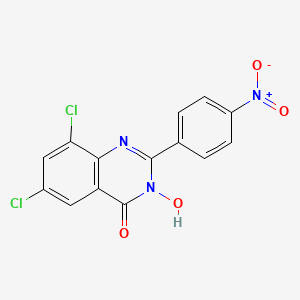
6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C14H7Cl2N3O4 and its molecular weight is 352.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6,8-Dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, antifungal, and potential antiviral properties based on recent studies.
- Molecular Formula : C14H7Cl2N3O4
- Molecular Weight : 352.13 g/mol
- Predicted Boiling Point : 601.1 ± 65.0 °C
- Density : 1.70 ± 0.1 g/cm³
- pKa : 6.33 ± 0.20 .
Cytotoxicity
Research indicates that quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating several quinazolinone derivatives, including this compound, it was found that certain derivatives showed promising cytotoxicity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound demonstrated IC50 values indicating its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| PC-3 | 15 | High |
| MCF-7 | 20 | Moderate |
| HT-29 | 25 | Moderate |
Antibacterial Activity
The antibacterial properties of quinazolinones have been extensively studied. The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 16 µg/mL, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | High |
| Escherichia coli | 32 | Moderate |
Antifungal Activity
In addition to antibacterial activity, the compound also showed antifungal effects against common pathogens such as Candida albicans and Aspergillus niger. The MIC values for these fungi were determined to be 8 µg/mL for C. albicans and 32 µg/mL for A. niger .
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 8 | High |
| Aspergillus niger | 32 | Moderate |
Potential Antiviral Activity
Recent studies have explored the antiviral properties of quinazolinones, including derivatives similar to this compound. Some compounds in this class demonstrated significant inhibitory effects against viruses such as vaccinia and adenovirus, with effective concentrations (EC50) lower than those of standard antiviral drugs .
Case Studies
- Cytotoxicity Evaluation : A study synthesized multiple quinazolinone derivatives and tested their cytotoxicity on various cancer cell lines. The most active derivative showed an IC50 value of 15 µM against PC-3 cells, suggesting that structural modifications can enhance biological activity .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several quinazolinone derivatives, including the target compound. Results indicated significant antibacterial activity against S. aureus with an MIC of 16 µg/mL .
Propiedades
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O4/c15-8-5-10-12(11(16)6-8)17-13(18(21)14(10)20)7-1-3-9(4-2-7)19(22)23/h1-6,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPUTUPILUAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














